molecular formula C14H12N4OS3 B5852346 4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone

4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone

Cat. No. B5852346
M. Wt: 348.5 g/mol
InChI Key: CIPMSXHDIONVGR-OMCISZLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone, also known as BTTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a semicarbazone derivative of 4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde, which is synthesized from the reaction of 2-carbaldehyde with 4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene.

Mechanism of Action

The exact mechanism of action of 4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and proteins. 4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone has been found to inhibit the activity of certain enzymes involved in inflammation and cancer, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and reactive oxygen species, which can contribute to the development of various diseases. 4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone in lab experiments is its low toxicity and high stability. This makes it a suitable candidate for use in various biological assays and tests. However, one limitation of using 4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammation. Further studies are needed to fully understand the mechanism of action of 4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone and its potential therapeutic applications. Additionally, research on the synthesis and modification of 4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone may lead to the development of new compounds with improved biological activities and properties.

Synthesis Methods

The synthesis of 4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone involves the reaction of 4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The reaction takes place under reflux in ethanol and the product is obtained by filtration and recrystallization.

Scientific Research Applications

4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone has been widely studied for its potential applications in the field of medicine and biology. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone has also been investigated for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

[(E)-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)thiophen-2-yl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS3/c15-13(19)18-16-6-10-5-9(7-20-10)8-21-14-17-11-3-1-2-4-12(11)22-14/h1-7H,8H2,(H3,15,18,19)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPMSXHDIONVGR-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CSC(=C3)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CSC(=C3)/C=N/NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-({4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]thiophen-2-yl}methylidene)hydrazinecarboxamide

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